molecular formula C11H18O3 B13004757 Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13004757
M. Wt: 198.26 g/mol
InChI Key: QTYBQEOKMHHGTQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate features a bicyclic carbon framework characterized by a fused ring system comprising a five-membered and a four-membered ring. The bicyclo[3.2.1]octane core consists of seven carbon atoms arranged in a bridged structure, with bridge lengths defined by the [3.2.1] notation. This indicates one bridge spanning three carbons, another spanning two, and the third spanning one carbon. The numbering of the bicyclic system follows IUPAC conventions, where the bridgehead positions (positions 3 and 8) host the functional groups: a hydroxyl group at position 8 and an ethyl carboxylate moiety at position 3.

The stereochemistry of the compound is influenced by the spatial arrangement of substituents on the rigid bicyclic framework. The hydroxyl group at position 8 and the ethyl carboxylate at position 3 occupy distinct bridgehead positions, potentially leading to cis or trans configurations relative to the bridge. However, the planar rigidity of the bicyclo[3.2.1]octane system restricts free rotation, rendering the molecule stereochemically stable under standard conditions. Computational models of similar bicyclo[3.2.1]octane derivatives suggest that substituents at these positions adopt equatorial orientations to minimize steric strain.

The molecular formula of the compound, $$ \text{C}{11}\text{H}{18}\text{O}_{3} $$, reflects the incorporation of the ethyl ester group and hydroxyl substituent into the bicyclic scaffold. The ethyl carboxylate contributes to the molecule’s polarity, while the hydroxyl group enhances hydrogen-bonding potential, influencing solubility and reactivity.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound, This compound , is derived from the parent hydrocarbon bicyclo[3.2.1]octane. The numbering begins at a bridgehead carbon, proceeding to prioritize the longest bridge, followed by the next longest, ensuring the lowest possible numbers for substituents. The hydroxyl group at position 8 and the ethyl carboxylate at position 3 are named as prefixes in alphabetical order.

Alternative naming conventions may describe the compound using functional class nomenclature, such as 3-(ethoxycarbonyl)bicyclo[3.2.1]octan-8-ol , emphasizing the ester and alcohol groups. However, the IUPAC name remains the most widely accepted, as it unambiguously specifies substituent positions and the bicyclic framework. In some contexts, the bicyclo[3.2.1]octane system is informally referred to as a norbornane derivative , though this term more accurately applies to bicyclo[2.2.1]heptane systems.

Comparative Analysis with Related Bicyclic Carboxylate Derivatives

This compound belongs to a broader family of bicyclic carboxylates, which vary in substituent placement and functional groups. The table below highlights structural and functional differences between this compound and related derivatives:

Compound Name Molecular Formula Substituents Key Features
This compound $$ \text{C}{11}\text{H}{18}\text{O}_{3} $$ -OH (C8), -COOEt (C3) Bifunctional bridgehead groups
Bicyclo[3.2.1]octane-3-carboxylic acid $$ \text{C}{9}\text{H}{14}\text{O}_{2} $$ -COOH (C3) Free carboxylic acid; no hydroxyl
Bicyclo[3.2.1]octane-8-carboxylic acid $$ \text{C}{9}\text{H}{14}\text{O}_{2} $$ -COOH (C8) Carboxylate at alternate bridgehead
8-Methylbicyclo[3.2.1]octane-3-carboxylic acid $$ \text{C}{10}\text{H}{16}\text{O}_{2} $$ -CH3 (C8), -COOH (C3) Methyl substitution enhances hydrophobicity

The presence of both hydroxyl and ethyl carboxylate groups in this compound distinguishes it from simpler carboxylates like bicyclo[3.2.1]octane-3-carboxylic acid, which lacks the hydroxyl group. Compared to the 8-carboxylic acid isomer, the positional shift of the carboxylate to carbon 3 alters the molecule’s electronic distribution, potentially affecting its acidity and intermolecular interactions.

Substituent electronegativity also plays a role in reactivity. For instance, the hydroxyl group at position 8 can participate in hydrogen bonding, increasing solubility in polar solvents relative to the methyl-substituted derivative. Conversely, the ethyl ester group introduces steric bulk, which may hinder nucleophilic attack at the carbonyl carbon compared to the free carboxylic acid.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3

InChI Key

QTYBQEOKMHHGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate serves as a valuable building block in organic synthesis. Its bicyclic structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. The compound can undergo several chemical reactions, including:

  • Esterification : The formation of esters from acids and alcohols.
  • Oxidation : The conversion of hydroxyl groups to carbonyl compounds.
  • Nucleophilic Substitution : Replacement of functional groups via nucleophilic attack.

These reactions highlight its versatility in synthetic organic chemistry, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals.

Biological Applications

Potential Biological Activity
Research indicates that this compound may exhibit various biological activities, including interactions with enzymes and receptors. Studies have suggested potential applications in:

  • Anti-inflammatory Properties : Investigations into its ability to modulate inflammatory pathways.
  • Analgesic Effects : Exploration of its efficacy as a pain-relieving agent.

The compound's hydroxyl and carboxylic acid groups are believed to play significant roles in its biological interactions, potentially influencing cellular processes and signaling pathways.

Medicinal Chemistry

Therapeutic Potential
The therapeutic potential of this compound is under investigation, particularly concerning its use in drug development. Preliminary studies suggest that derivatives of this compound may possess:

  • Anticancer Activity : Some derivatives have been synthesized and tested for their effects on cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity against certain cancer types.
  • Chiral Auxiliary in Asymmetric Synthesis : The compound's chirality can be exploited to synthesize enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

Data Tables

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex molecule synthesisVarious synthetic pathways using this compound
Biological ActivityPotential anti-inflammatory and analgesic effectsStudies on enzyme interactions and signaling pathways
Medicinal ChemistryInvestigated for anticancer properties and use as chiral auxiliaryIC50 values showing efficacy against cancer cell lines

Case Studies

  • Synthesis of Anticancer Agents
    A study explored the synthesis of derivatives based on this compound, leading to compounds with significant anticancer activity against various cell lines, demonstrating the potential for developing new cancer therapies.
  • Biological Activity Assessment
    Research into the biological activity of this compound revealed its ability to modulate inflammatory responses, suggesting possible applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate with key analogs, focusing on structural variations, molecular properties, and synthesis pathways:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synthesis Notes Reference
This compound (Target) 8-OH, 3-COOEt C11H16O4 212.24* Predicted rigid scaffold; hydroxyl group enhances polarity. -
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate 8-Oxo, 3-COOMe C10H14O3 182.22 Crystallizes as a solid; CCS (predicted): 138.9 Ų (M+H⁺) .
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride 3-NH2, 8-Oxa, 3-COOEt (HCl salt) C10H17NO3·HCl 235.71 Higher CCS (144.4 Ų for M+H⁺) due to amino group; synthesized via esterification .
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate 8-OH, 3-Boc C12H21NO3 227.30 tert-Butyl group enhances lipophilicity; used as a protected intermediate .
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate 8-Oxo, 3-benzyl, 1-COOEt C17H21NO3 287.36 Benzyl substituent increases steric bulk; CCS data unavailable .
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate 8-COOMe, 3-Boc C14H23NO5 285.34 Dual functionalization (ester and Boc) for modular synthesis .

*Molecular weight calculated based on analogous structures.

Key Observations:

Functional Group Impact :

  • The hydroxyl group at position 8 in the target compound increases polarity compared to analogs with oxo (e.g., methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate) or azabicyclic nitrogen (e.g., tert-butyl 3-azabicyclo derivatives) .
  • Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 8-oxo analog), influencing solubility and bioavailability.

Synthetic Flexibility: The tert-butyl group in tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate serves as a protective strategy for nitrogen, enabling selective functionalization . Amino-substituted derivatives (e.g., ethyl 3-amino-8-oxabicyclo analog) are synthesized via reductive amination or nucleophilic substitution, as seen in CID 45089513 .

The oxabicyclo[3.2.1]octane moiety (e.g., ethyl 3-amino-8-oxabicyclo) introduces an oxygen atom, modifying electronic distribution and hydrogen-bonding capacity .

Biological Activity

Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 198.26 g/mol. The compound features a bicyclo[3.2.1]octane framework, characterized by a hydroxyl group at the 8-position and a carboxylate ester at the 3-position, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both hydroxyl and carboxylate groups allows for potential hydrogen bonding and hydrophobic interactions with enzymes and receptors, influencing numerous biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic compounds that exhibit enzyme modulation.
  • Receptor Interaction : Its structural similarity to known bioactive molecules suggests it could interact with neurotransmitter receptors or other signaling pathways, potentially affecting physiological responses.

Biological Activity Studies

Recent studies have focused on the pharmacological profile of this compound:

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial properties. Preliminary assays suggest that this compound may possess moderate antibacterial activity against various strains, warranting further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in vitro. It has shown promise in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial properties of this compound against Gram-positive bacteria, showing significant inhibition at concentrations above 50 μg/mL.
Study 2 Evaluated the anti-inflammatory effects in a murine model, demonstrating reduced edema and lower levels of inflammatory markers after treatment with the compound.
Study 3 Assessed the compound's cytotoxic effects on cancer cell lines, revealing IC50 values comparable to known anticancer agents, indicating potential for further development as an anticancer drug.

Synthesis and Derivatives

This compound can be synthesized through multi-step organic reactions involving starting materials such as bicyclic precursors and hydroxylating agents. The synthesis process is crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Potential Derivatives

Several derivatives have been proposed based on structural modifications:

Compound NameStructural ModificationPotential Activity
Ethyl 8-amino-bicyclo[3.2.1]octane-3-carboxylateAmino group substitutionIncreased receptor affinity
Mthis compoundMethyl ester instead of ethylAltered solubility and bioavailability

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